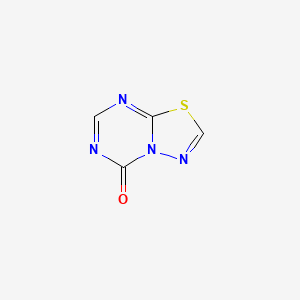![molecular formula C30H33BO6 B14448520 Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane CAS No. 78498-54-1](/img/structure/B14448520.png)
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane: is a chemical compound characterized by the presence of three 3-(2H-1,3-benzodioxol-5-yl)propyl groups attached to a borane core. This compound is notable for its unique structure, which combines the properties of borane with the aromatic and heterocyclic features of the benzodioxole moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane typically involves the reaction of borane with 3-(2H-1,3-benzodioxol-5-yl)propyl derivatives. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to control the reactivity of borane .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive borane species .
Analyse Chemischer Reaktionen
Types of Reactions: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often facilitated by its borane core.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include boronic acids, borate esters, and substituted benzodioxole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for various boron-containing compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is investigated for its applications in materials science, including the development of boron-containing polymers and advanced materials .
Wirkmechanismus
The mechanism of action of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane involves its ability to form stable complexes with various substrates. The borane core acts as a Lewis acid, facilitating reactions with nucleophiles. The benzodioxole moiety can participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, used in catalysis and polymerization reactions.
Tris(1-phenyl-1H-benzimidazol-2-yl)borane: Utilized in optoelectronic devices due to its electron-deficient nature.
Uniqueness: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is unique due to the presence of the benzodioxole moiety, which imparts distinct aromatic and heterocyclic properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems .
Eigenschaften
CAS-Nummer |
78498-54-1 |
|---|---|
Molekularformel |
C30H33BO6 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
tris[3-(1,3-benzodioxol-5-yl)propyl]borane |
InChI |
InChI=1S/C30H33BO6/c1(4-22-7-10-25-28(16-22)35-19-32-25)13-31(14-2-5-23-8-11-26-29(17-23)36-20-33-26)15-3-6-24-9-12-27-30(18-24)37-21-34-27/h7-12,16-18H,1-6,13-15,19-21H2 |
InChI-Schlüssel |
CKQOBVPJGWXUFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC1=CC2=C(C=C1)OCO2)(CCCC3=CC4=C(C=C3)OCO4)CCCC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


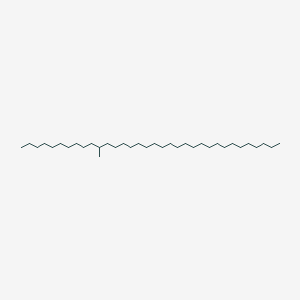
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
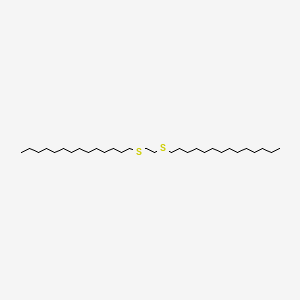
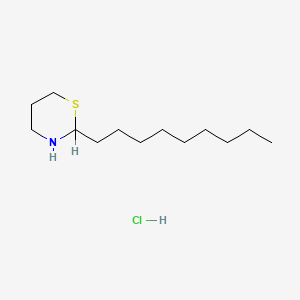

![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
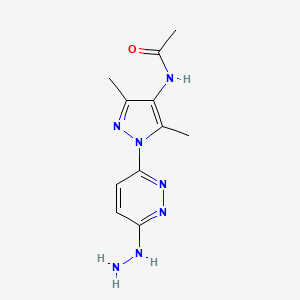
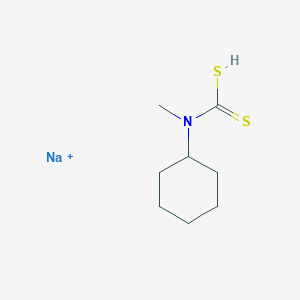
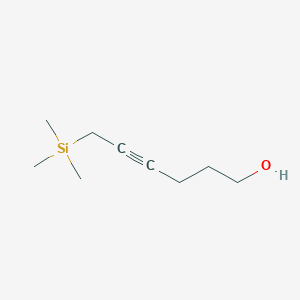
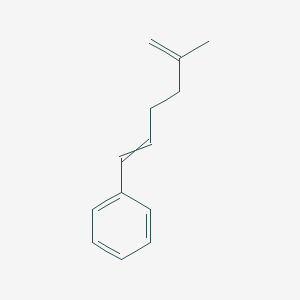
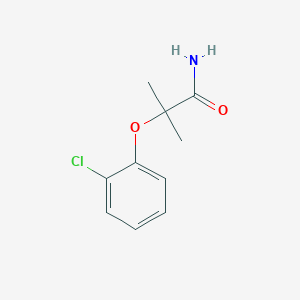
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
